molecular formula C25H35N7O8 B12556815 H-Ser-Tyr-Gly-Val-His-OH CAS No. 178951-20-7

H-Ser-Tyr-Gly-Val-His-OH

Cat. No.: B12556815
CAS No.: 178951-20-7
M. Wt: 561.6 g/mol
InChI Key: PROBLXYSBOVDMK-IWFBPKFRSA-N
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Description

The compound H-Ser-Tyr-Gly-Val-His-OH is a peptide consisting of the amino acids serine, tyrosine, glycine, valine, and histidine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Tyr-Gly-Val-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ser-Tyr-Gly-Val-His-OH can undergo various chemical reactions, including:

    Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various chemical reagents can be used depending on the desired modification, such as acylation agents for N-terminal modifications.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Peptides like H-Ser-Tyr-Gly-Val-His-OH have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide chemistry and reactions.

    Biology: Studied for their role in biological processes and as potential therapeutic agents.

    Medicine: Investigated for their potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the development of biopharmaceuticals and as components in various industrial processes.

Mechanism of Action

The mechanism of action of peptides like H-Ser-Tyr-Gly-Val-His-OH depends on their specific sequence and structure. Generally, they exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can vary widely depending on the peptide’s function and application.

Comparison with Similar Compounds

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with similar amino acid composition.

    H-Tyr-His-OH: A shorter peptide containing tyrosine and histidine.

Uniqueness

H-Ser-Tyr-Gly-Val-His-OH is unique due to its specific sequence and the presence of both polar and non-polar amino acids, which can influence its biological activity and interactions with other molecules. This combination of amino acids can confer unique properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

178951-20-7

Molecular Formula

C25H35N7O8

Molecular Weight

561.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C25H35N7O8/c1-13(2)21(24(38)31-19(25(39)40)8-15-9-27-12-29-15)32-20(35)10-28-23(37)18(30-22(36)17(26)11-33)7-14-3-5-16(34)6-4-14/h3-6,9,12-13,17-19,21,33-34H,7-8,10-11,26H2,1-2H3,(H,27,29)(H,28,37)(H,30,36)(H,31,38)(H,32,35)(H,39,40)/t17-,18-,19-,21-/m0/s1

InChI Key

PROBLXYSBOVDMK-IWFBPKFRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N

Origin of Product

United States

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